2-(2,6-dimethylphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide
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Overview
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenoxy group, an iodofuran moiety, and an acetohydrazide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 2,6-dimethylphenoxyacetic acid: This can be achieved through the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base.
Conversion to hydrazide: The 2,6-dimethylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation with 5-iodofuran-2-carbaldehyde: The final step involves the condensation of the hydrazide with 5-iodofuran-2-carbaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenoxy and furan rings can be oxidized under strong oxidative conditions.
Reduction: The hydrazide linkage can be reduced to form corresponding amines.
Substitution: The iodine atom in the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium azide or other nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The phenoxy and furan rings can interact with enzymes or receptors, while the hydrazide linkage can form hydrogen bonds with biological molecules. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethylphenoxyacetic acid
- 5-iodofuran-2-carbaldehyde
- 2-(2,6-dimethylphenoxy)methyl]oxirane
Uniqueness
What sets 2-(2,6-dimethylphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide apart is its combination of functional groups, which provides a unique set of chemical and biological properties
Properties
Molecular Formula |
C15H15IN2O3 |
---|---|
Molecular Weight |
398.20 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(5-iodofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H15IN2O3/c1-10-4-3-5-11(2)15(10)20-9-14(19)18-17-8-12-6-7-13(16)21-12/h3-8H,9H2,1-2H3,(H,18,19)/b17-8+ |
InChI Key |
AALRTUCOYBPTOF-CAOOACKPSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(O2)I |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(O2)I |
Origin of Product |
United States |
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